6-Ethylchenodeoxycholic-d5 Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6ECDCA has been improved to yield higher efficiency than previously published methodologies. The process involves the selective oxidation of chenodeoxycholic acid (CDCA), followed by protection and efficient deprotonation/ethylation/deprotection sequences, utilizing PCC in the oxidation step and HMPA/ethyl iodide for stereoselective alkylation. This improved synthesis presents a cost-effective and scalable approach for producing 6ECDCA, offering potential for large-scale production (Yu et al., 2012).

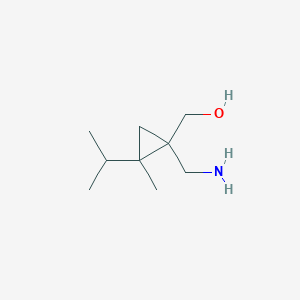

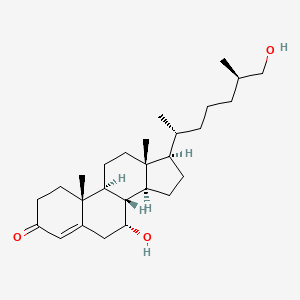

Molecular Structure Analysis

The molecular structure of 6ECDCA exhibits a unique arrangement conducive to its function as an FXR agonist. Its structure, derived from CDCA through modification, entails the introduction of an ethyl group at the 6-alpha position, enhancing its selectivity and potency as an FXR ligand. This structural adaptation is crucial for its high binding affinity and efficacy in activating FXR, underlying its therapeutic potential (Pellicciari et al., 2002).

Aplicaciones Científicas De Investigación

TGR5 Receptor Agonist Development

Pellicciari et al. (2009) discovered 6-alpha-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) as a potent and selective TGR5 agonist, which is significant for the treatment of diabetes and obesity. They highlighted the modification of bile acids like chenodeoxycholic acid and 6-ethylchenodeoxycholic acid to achieve selectivity for TGR5, showing promising in vivo activity (Pellicciari et al., 2009).

Synthesis Improvements for FXR Agonists

Yu et al. (2012) presented an improved synthesis method for 6-alpha-ethylchenodeoxycholic acid (6ECDCA), an active FXR agonist. This process allows economical large-scale production, important for developing treatments for diseases linked to FXR, like cholestasis and metabolic disorders (Yu et al., 2012).

Therapeutic Applications in Liver Diseases

Neuschwander-Tetri et al. (2015) studied the efficacy of obeticholic acid, a derivative of 6-ethylchenodeoxycholic acid, in treating non-alcoholic steatohepatitis. They found that it significantly improved liver histology, indicating its potential as a therapeutic agent for liver-related disorders (Neuschwander-Tetri et al., 2015).

Anticholeretic Activity

Pellicciari et al. (2002) revealed that 6-alpha-ethyl-chenodeoxycholic acid (6-ECDCA) is not only a potent FXR agonist but also possesses anticholeretic activity. This discovery is crucial for developing treatments for cholestasis and other liver conditions (Pellicciari et al., 2002).

Kinetic Characteristics in Decomposition

Ledeți et al. (2018) focused on the thermal behavior and decomposition kinetics of 6-ethyl chenodeoxycholic acid (6ECDA). Understanding these properties is important for the stability and shelf-life of pharmaceutical compounds containing 6ECDA (Ledeți et al., 2018).

Uptake and Metabolism Studies

Lin and Salem (2007) studied the distribution and metabolism of deuterated alpha-linolenic acid and linoleic acid in rats. Although not directly about 6-Ethylchenodeoxycholic-d5 Acid, this research offers insights into the behavior of deuterated compounds in biological systems, which can be relevant for understanding the behavior of 6-Ethylchenodeoxycholic-d5 Acid in similar contexts (Lin & Salem, 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Ethylchenodeoxycholic-d5 Acid involves the modification of chenodeoxycholic acid through a series of chemical reactions.", "Starting Materials": [ "Chenodeoxycholic acid", "Ethyl iodide-d5", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Chenodeoxycholic acid is reacted with ethyl iodide-d5 in the presence of sodium hydride and dimethylformamide to form 6-Ethylchenodeoxycholic-d5 Acid.", "The resulting product is then purified using methanol and recrystallization.", "The purified product is dissolved in hydrochloric acid and heated to form the corresponding hydrochloride salt.", "The hydrochloride salt is then neutralized with sodium hydroxide and extracted with diethyl ether.", "The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to yield 6-Ethylchenodeoxycholic-d5 Acid as a white solid." ] } | |

Número CAS |

1992000-80-2 |

Nombre del producto |

6-Ethylchenodeoxycholic-d5 Acid |

Fórmula molecular |

C₂₆H₃₉D₅O₄ |

Peso molecular |

425.66 |

Sinónimos |

(3α,5β,6α,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid-d5; 3α,7β-Dihydroxy-6α-ethyl-5β-cholan-24-oic Acid-d5; 6-ECDCA-d5; _x000B_6α-Ethylchenodeoxycholic Acid-d5; INT 747-d5; Obeticholic Acid-d5; Ocaliva-d5; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)

![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)